molecular formula C31H22Cl2N4O7 B13826828 [(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate

[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate

Cat. No.: B13826828
M. Wt: 633.4 g/mol
InChI Key: ZPGKWLKJXHFRJL-YQNORIIPSA-N
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Description

[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, a sugar moiety, and multiple benzoyloxy groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the sugar moiety, followed by the introduction of the purine base and the benzoyloxy groups. Common reagents used in these reactions include benzoyl chloride, dichloropurine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The benzoyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    [(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate: shares similarities with other purine-based compounds, such as adenosine and guanosine derivatives.

    Benzoyloxy-substituted compounds: These compounds have similar structural features and may exhibit comparable chemical reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H22Cl2N4O7

Molecular Weight

633.4 g/mol

IUPAC Name

[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H22Cl2N4O7/c32-25-22-26(36-31(33)35-25)37(17-34-22)27-24(44-30(40)20-14-8-3-9-15-20)23(43-29(39)19-12-6-2-7-13-19)21(42-27)16-41-28(38)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2/t21-,23-,24-,27-/m0/s1

InChI Key

ZPGKWLKJXHFRJL-YQNORIIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@@H]([C@H](O2)N3C=NC4=C3N=C(N=C4Cl)Cl)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(N=C4Cl)Cl)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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